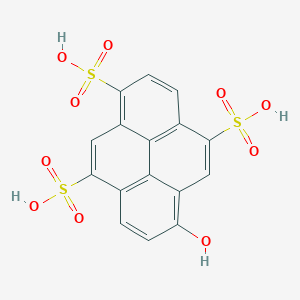

3-Hydroxy-5,8,10-pyrenetrisulfonic acid

描述

属性

分子式 |

C16H10O10S3 |

|---|---|

分子量 |

458.4 g/mol |

IUPAC 名称 |

6-hydroxypyrene-1,4,9-trisulfonic acid |

InChI |

InChI=1S/C16H10O10S3/c17-11-3-1-7-14(29(24,25)26)6-10-12(27(18,19)20)4-2-8-13(28(21,22)23)5-9(11)15(7)16(8)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) |

InChI 键 |

ZRGFVTUDTRFIFV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=C(C3=C4C2=C1C(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O |

同义词 |

3-hydroxy-5,8,10-pyrenetrisulfonic acid trisodium 3-hydroxy-5,8,10-pyrenetrisulfonate |

产品来源 |

United States |

Synthesis and Advanced Chemical Derivatization Methodologies for Hpts

Established Synthetic Pathways for HPTS

The primary and most established method for synthesizing HPTS begins with pyrene (B120774) as the starting material. The process is generally a two-step reaction involving sulfonation followed by hydrolysis.

First, pyrene undergoes sulfonation to produce pyrenetetrasulfonic acid. This is typically achieved by reacting pyrene with a strong sulfonating agent. One described method involves dissolving pyrene in sulfuric acid and subsequently adding liquid sulfur trioxide. google.com The reaction is stirred for several hours to ensure the addition of four sulfonic acid groups to the pyrene core. google.com

The second step is a nucleophilic aromatic substitution, specifically a hydrolysis reaction. The intermediate, pyrenetetrasulfonic acid, is treated with a strong base, such as sodium hydroxide, in an aqueous solution under reflux conditions. wikipedia.org This selectively replaces one of the sulfonic acid groups with a hydroxyl group, yielding the trisodium (B8492382) salt of 3-Hydroxy-5,8,10-pyrenetrisulfonic acid. wikipedia.orggoogle.com The final product can then be crystallized from the solution, often by adding sodium chloride to decrease its solubility. wikipedia.org

| Step | Reactants | Key Conditions | Product |

| 1. Sulfonation | Pyrene, Sulfuric acid, Sulfur trioxide | Heating, followed by cooling and controlled addition of sulfur trioxide | Pyrenetetrasulfonic acid |

| 2. Hydrolysis | Pyrenetetrasulfonic acid, Sodium hydroxide, Water | Reflux, elevated temperature (e.g., 100°C) | This compound (trisodium salt) |

Strategies for Chemical Functionalization and Derivatization

The hydroxyl group on the pyrene core of HPTS serves as a key functional handle for chemical modification. nih.gov Derivatization at this position allows for the tuning of its physical and chemical properties, such as solubility, spectral characteristics, and ability to conjugate to other molecules. hta-it.comwiley.comtaylorandfrancis.com

Esterification and Etherification Approaches

Esterification and etherification are common strategies to modify the hydroxyl group of HPTS. These reactions convert the phenolic hydroxyl group into an ester or an ether, respectively, which can alter the molecule's fluorescence and its interaction with its environment.

Esterification: This reaction involves treating HPTS with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester linkage. masterorganicchemistry.commasterorganicchemistry.com For example, derivatives such as 8-Acetoxypyrene-1,3,6-trisulfonic acid and 8-Octanoyloxypyrene-1,3,6-trisulfonic acid have been synthesized, where the hydroxyl group is acylated. sigmaaldrich.com

Etherification: This process involves reacting the hydroxyl group of HPTS with an alkylating agent, such as an alkyl halide, to form an ether bond. A notable example is the synthesis of 8-O-Carboxymethylpyranine (CM-pyranine). In this synthesis, HPTS is alkylated with methyl bromoacetate in a refluxing methanolic solution. plos.orgresearchgate.net The resulting methyl ester is then hydrolyzed with aqueous acid to yield the final carboxymethyl ether derivative. plos.orgnih.gov This modification shifts the excitation and emission spectra to the violet end of the spectrum and makes its fluorescence insensitive to pH changes above pH 4. plos.orgnih.gov

| Reaction Type | Reagent Example | Resulting Functional Group | Product Example |

| Esterification | Octanoyl chloride | Ester (-O-C(=O)-R) | 8-Octanoyloxypyrene-1,3,6-trisulfonic acid sigmaaldrich.com |

| Etherification | Methyl bromoacetate | Ether (-O-R) | 8-O-Carboxymethylpyranine plos.orgresearchgate.net |

Polymer Conjugation and Incorporation Techniques

Covalently attaching HPTS to a polymer backbone can create functional materials for sensing, imaging, or targeted delivery applications. nih.gov The conjugation strategy typically leverages the reactive hydroxyl group of HPTS.

There are three primary synthetic routes for creating such polymer-drug or polymer-dye conjugates:

Grafting to a pre-existing polymer: The HPTS molecule is attached to a polymer that has complementary reactive functional groups. For instance, a polymer with carboxylic acid side chains could be activated and reacted with the hydroxyl group of HPTS to form ester linkages. mdpi.comebrary.net

Polymerization of a derivatized monomer: HPTS is first modified to include a polymerizable group, such as a methacrylate or acrylamide. This functionalized HPTS monomer is then co-polymerized with other monomers to incorporate it directly into the polymer chain. ebrary.net

Using the molecule as an initiator: In some polymerization techniques, the hydroxyl group of HPTS could potentially be used to initiate the polymerization of certain monomers, such as in ring-opening polymerization. ebrary.net

The choice of polymer is critical and often involves water-soluble, biocompatible polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers or polyethylene glycol (PEG). nih.govnih.gov These conjugation strategies aim to combine the unique fluorescent properties of HPTS with the physical and pharmacokinetic properties of the macromolecular carrier. curapath.com

Integration into Hybrid Materials

HPTS can be integrated into hybrid materials, which are composites of two or more different types of materials, typically organic and inorganic, at the molecular or nanometer scale. mdpi.com This integration can be achieved through non-covalent encapsulation or covalent bonding.

A widespread application of non-covalent integration is the use of HPTS in liposome-based assays. chemrxiv.org In these systems, HPTS is encapsulated within the aqueous core of synthetic phospholipid vesicles. researchgate.nettandfonline.com These vesicles serve as a simple model of a cell membrane, and the pH-dependent fluorescence of the entrapped HPTS is used to monitor ion transport across the lipid bilayer. chemrxiv.orgresearchgate.net

HPTS can also be covalently integrated into more rigid inorganic matrices, such as silica or other porous materials, to create robust sensors. nih.gov The methodology often involves modifying the HPTS molecule to include a reactive group, such as a triethoxysilane, which can then undergo a co-condensation reaction (sol-gel process) with silica precursors. This approach covalently anchors the dye within the material's framework, preventing leaching while maintaining its accessibility for sensing applications. Such hybrid materials combine the structural stability and high surface area of the inorganic support with the sensitive fluorescent reporting of the HPTS molecule. nih.gov

Advanced Photophysical Investigations of Hpts

Ground-State Photophysics of HPTS

The ground-state photophysics of HPTS are foundational to its utility as a fluorescent probe, particularly in sensing applications. The electronic absorption characteristics are highly sensitive to the local chemical environment.

The absorption of ultraviolet or visible radiation by a molecule promotes electrons from their ground state to a higher energy excited state. In organic molecules like HPTS, these transitions are typically restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy.

The UV-visible absorption spectrum of HPTS is characterized by two distinct peaks, which correspond to its protonated (ROH) and deprotonated (RO⁻) forms. The protonated form exhibits an absorption maximum at approximately 404 nm, while the deprotonated, or conjugate base, form has its absorption maximum at around 454 nm. acs.org The presence and relative intensities of these two peaks are highly dependent on the pH of the solution. An isosbestic point, where the molar absorptivity of the two species is equal, is observed around 418 nm, indicating a clear equilibrium between the protonated and deprotonated forms. researchgate.net

| Species | Absorption Maximum (λmax) |

|---|---|

| Protonated HPTS (ROH) | ~404 nm |

| Deprotonated HPTS (RO⁻) | ~454 nm |

The microenvironment surrounding the HPTS molecule significantly influences its absorption spectra. The most critical factor is the pH of the medium, which dictates the equilibrium between the protonated and deprotonated species. acs.org As the pH increases, the equilibrium shifts towards the deprotonated form, leading to a decrease in the absorbance at 404 nm and a concurrent increase in the absorbance at 454 nm. caymanchem.com This pH-dependent spectral shift is the basis for the widespread use of HPTS as a fluorescent pH indicator. acs.org

Solvent polarity and hydrogen bonding capabilities also play a role in modulating the absorption characteristics of HPTS. Changes in the solvent environment can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. For instance, in different solvents, the fluorescence maxima of HPTS have been shown to correlate with parameters such as the Kosower Z parameter and the Dimroth-Reichardt ET(30) parameter, which are measures of solvent polarity. acs.org

Excited-State Proton Transfer (ESPT) Mechanisms of HPTS

Upon photoexcitation, HPTS becomes a much stronger acid, a phenomenon that drives the process of excited-state proton transfer (ESPT). This process is central to the unique fluorescent properties of HPTS and has been extensively studied to understand the fundamental dynamics of proton transfer reactions.

The significant increase in the acidity of HPTS in the excited state can be quantified using the Förster cycle. acs.org This thermodynamic model relates the change in the acid dissociation constant (pKa) between the ground and excited states to the electronic transition energies of the acidic (ROH) and basic (RO⁻) forms of the molecule. Upon excitation, the pKa of HPTS drops dramatically from a ground-state value (pKa) of approximately 7.2–7.7 to an excited-state value (pKa*) of about 0.4–1.3. acs.orgnih.gov This substantial increase in acidity, by several orders of magnitude, makes the proton transfer from the hydroxyl group energetically favorable in the excited state.

| State | pKa Value |

|---|---|

| Ground State (pKa) | ~7.2–7.7 |

| Excited State (pKa*) | ~0.4–1.3 |

This change in acidity means that even in neutral or slightly acidic solutions where the protonated form predominates in the ground state, photoexcitation leads to the rapid dissociation of a proton. acs.org

Following the ultrafast ESPT event, the dissociated proton and the excited conjugate base (RO⁻) can undergo geminate recombination, a process where the original proton recombines with the excited base to reform the excited acid (ROH). acs.orgresearchgate.net The dynamics of this recombination are highly dependent on the diffusion of the proton in the surrounding medium. nih.gov

The rate of proton recombination is influenced by the proton concentration in the solution; at lower pH, the higher concentration of protons leads to a more prominent recombination process. acs.org Time-resolved fluorescence measurements show that the initial decay of the excited protonated form (ROH), representing the ESPT to water molecules, is followed by a longer-lived tail, which is attributed to the reformation of ROH through proton recombination. acs.org The efficiency of this recombination is sensitive to the dimensionality of the space in which the proton diffuses. For instance, studies have shown that when HPTS is attached to a surface, the proton diffusion is effectively two-dimensional, leading to a higher recombination rate compared to the three-dimensional diffusion in bulk water. researchgate.net

The hydrogen-bonding network of the solvent, particularly in aqueous solutions, plays a crucial role in facilitating the ESPT process of HPTS. researchgate.net The solvent molecules, primarily water, act as proton acceptors. The initial step of ESPT is believed to involve the transfer of the proton from the hydroxyl group of HPTS to a nearby water molecule, forming a hydronium ion.

The strength and structure of the hydrogen bonds between the photoacid and the surrounding solvent molecules are critical. Upon electronic excitation, the charge distribution within the HPTS molecule changes, which can lead to a strengthening of the hydrogen bond between the hydroxyl proton and a neighboring water molecule. chemrxiv.org This strengthened hydrogen bond facilitates the proton transfer. The reorganization of the solvent's hydrogen-bonding network is a key factor that controls the kinetics of the ESPT. nih.gov Molecular dynamics simulations have shown that the rate of proton transfer is strongly dependent on the hydrogen bond network around the proton-accepting solvent molecule. acs.org A well-structured and dynamic hydrogen-bonding network can effectively solvate the separating proton and stabilize the resulting conjugate base, thereby promoting efficient and often irreversible proton transfer. researchgate.net

Environmental Effects on HPTS Photophysics

The photophysical properties of 3-Hydroxy-5,8,10-pyrenetrisulfonic acid (HPTS), also known as pyranine (B1669890), are exquisitely sensitive to its immediate environment. Factors such as the polarity of the solvent, the presence of ions, and the concentration of the dye itself can significantly modulate its absorption and fluorescence characteristics. This sensitivity makes HPTS a valuable probe for studying molecular-level interactions and dynamics in various chemical and biological systems.

Solvent Polarity and Ionic Strength Effects

The surrounding solvent matrix plays a crucial role in dictating the photophysical behavior of HPTS. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. While HPTS is highly water-soluble, its photophysical properties in different solvent environments are a subject of detailed investigation. The excited state of HPTS has a larger dipole moment than the ground state, and thus, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a red-shift of the fluorescence emission.

The ionic strength of the solution also has a pronounced effect on the photophysics of HPTS. The pKa of the hydroxyl group of pyranine is sensitive to the ionic strength of the surrounding medium. acs.org Changes in ionic strength can alter the local microenvironment of the HPTS molecule, affecting the protonation-deprotonation equilibrium of the hydroxyl group, which in turn influences the absorption and fluorescence spectra. An increase in ionic strength can lead to an increase in the apparent pKa of immobilized HPTS. researchgate.net For instance, studies on other fluorescent molecules have shown that fluorescence intensity can initially increase with rising salt concentrations up to a certain point (e.g., 0.1 M NaCl), after which it may decrease. This is attributed to the initial stabilization of the excited state by the ions, followed by quenching effects at higher concentrations.

Table 1: Effect of Different Media on the pKa of HPTS

| Medium | pKa |

|---|---|

| Water | 7.77 ± 0.05 |

| NaCl (150 mM) | 7.31 ± 0.03 |

| HEPES (10 mM) | 7.82 ± 0.04 |

| HEPES (10 mM) + NaCl (150 mM) | 7.36 ± 0.03 |

| PBS | 7.03 ± 0.03 |

| BSA (1 mg/mL) + NaCl (150 mM) | 7.21 ± 0.04 |

This table is based on data from a study on the effects of different media on HPTS fluorescence.

Influence of Cations and Anions

The fluorescence of HPTS is significantly influenced by the presence of cations and anions in the solution. Cations can interact with the negatively charged sulfonate groups and the deprotonated hydroxyl group of HPTS, leading to a stabilization of the excited state and an enhancement of fluorescence intensity. nih.gov This effect is dependent on the charge of the cation, with higher valence cations generally causing a more pronounced increase in fluorescence.

Studies have shown that mono-, di-, and trivalent cations all enhance the fluorescence of HPTS, with the effect following the order: trivalent > divalent > monovalent. nih.gov For example, at a fixed concentration, La³⁺ ions produce a greater fluorescence enhancement than Ca²⁺ ions, which in turn have a stronger effect than Na⁺ ions. nih.gov This property has been exploited for the quantification of trivalent lanthanide ions like Gd³⁺ in solution. nih.gov

Conversely, certain anions and cations can act as quenchers of HPTS fluorescence. The quenching of HPTS fluorescence by various ions, including Cu²⁺, Co²⁺, Ni²⁺, I⁻, and the cetylpyridinium cation (CP⁺), has been observed. nih.gov The mechanism of quenching can be dynamic, involving collisions between the excited HPTS molecule and the quencher. nih.gov The efficiency of quenching is often analyzed using the Stern-Volmer equation and can be influenced by the microenvironment, such as within reverse micelles. nih.gov

Table 2: Cation-Induced Fluorescence Enhancement of HPTS

| Cation | Concentration (mM) | Fluorescence Intensity Enhancement (%) |

|---|---|---|

| Na⁺ | 0.1 | ~200 |

| Ca²⁺ | 0.1 | ~500 |

| La³⁺ | 0.1 | ~730 |

This table is based on data from a study on the effects of cations on HPTS fluorescence at pH 6.2 ± 0.1. nih.gov

Aggregation-Caused Quenching and Solute Interactions

At high concentrations, HPTS molecules can form non-fluorescent or weakly fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netwalisongo.ac.id This self-quenching is a common issue with many planar aromatic dyes, where π-π stacking interactions in the aggregates lead to the formation of excimers that decay non-radiatively. researchgate.nethkust.edu.hk The formation of aggregates can be influenced by factors such as solvent composition and the presence of other solutes. scirp.org

The fluorescence of HPTS can also be quenched by various solute molecules through different mechanisms, including the formation of ground-state complexes (static quenching) or collisional deactivation (dynamic quenching). For instance, tryptophan and nicotinic acid have been shown to be effective quenchers of pyranine fluorescence, with the quenching attributed to the formation of hydrogen-bonded complexes. scirp.orgscirp.org Phenylalanine, on the other hand, is a weaker quencher and is thought to form a contact complex with pyranine. scirp.orgscirp.org The study of these interactions provides insights into the molecular recognition processes in solution. scirp.org The quenching efficiency is dependent on the nature of the quencher and its ability to interact with the excited state of HPTS.

Theoretical Modeling of HPTS Photophysical Processes

Theoretical modeling and computational chemistry provide powerful tools for understanding the intricate photophysical processes of HPTS at a molecular level. These methods allow for the elucidation of electronic structures, excited-state properties, and the dynamics of photorelaxation pathways that are often difficult to probe experimentally.

Quantum Chemical Calculations of Electronic States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to investigate the electronic states of molecules like HPTS. acs.orgnih.gov These calculations can predict the energies of the ground and excited electronic states, which are crucial for interpreting experimental absorption and emission spectra. youtube.comq-chem.com

For HPTS, TD-DFT calculations can be employed to simulate its electronic absorption spectrum, providing insights into the nature of the electronic transitions, such as π-π* transitions within the pyrene (B120774) macrocycle. acs.org By calculating the energies and oscillator strengths of these transitions, it is possible to assign the absorption bands observed experimentally. youtube.com Furthermore, these calculations can shed light on how the electronic states are influenced by environmental factors, such as solvent effects, by incorporating continuum solvation models or explicit solvent molecules in the calculations.

Simulation of Excited-State Dynamics

The simulation of excited-state dynamics provides a temporal dimension to the understanding of HPTS photophysics, allowing for the investigation of processes that occur on ultrafast timescales, such as excited-state proton transfer (ESPT). acs.orgnih.gov Ab initio molecular dynamics (AIMD) simulations, where the forces are calculated on-the-fly from electronic structure calculations, are a powerful tool for this purpose. acs.orgnih.govnih.gov

For HPTS, AIMD simulations have been used to study the intricate details of the ESPT reaction in aqueous solution. acs.orgnih.gov These simulations can track the motion of atoms following photoexcitation, revealing the structural rearrangements and solvent reorganization that facilitate the transfer of a proton from the hydroxyl group to a nearby water molecule. acs.orgnih.gov By combining AIMD with time-resolved vibrational analysis techniques, such as the wavelet transform, it is possible to identify the specific vibrational modes that are activated during the photorelaxation process and their temporal evolution. acs.orgnih.gov These computational approaches have been instrumental in confirming that low-frequency skeletal modes of HPTS are transiently activated on a sub-picosecond timescale, preceding and likely preparing the molecule for the ESPT event. acs.orgnih.gov

Computational Studies of Proton Transfer Kinetics

Computational chemistry provides powerful tools to investigate the ultrafast dynamics of excited-state proton transfer (ESPT) in this compound (HPTS) at an atomistic level. Methodologies such as ab initio molecular dynamics (AIMD), often within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, have been instrumental in elucidating the detailed molecular mechanisms that are difficult to capture experimentally. nih.govacs.org These simulations allow for a real-time observation of the molecular motions and electronic changes that govern the proton transfer event following photoexcitation. nih.govresearchgate.net

Theoretical investigations have revealed that the solvent environment, particularly water, plays a crucial and active role in the ESPT kinetics of HPTS. researchgate.netstanford.edu Upon electronic excitation, simulations show a rapid reorganization of the surrounding water molecules to form a highly structured hydrogen-bonded network, often referred to as a "water wire," emanating from the hydroxyl group of HPTS. researchgate.netstanford.edu This water wire acts as a conduit for the proton. The deprotonation of the photoacid occurs rapidly, on a picosecond timescale, with the proton being transferred to this adjacent water network. researchgate.netstanford.edu

Ab initio molecular dynamics simulations have provided a refined view of the multi-step nature of the proton transfer. Initial experimental kinetic models proposed a short-lived "protonated state," followed by an "associated state" where the proton is shared between the HPTS oxygen and a water molecule, and finally a "solvent separated" state. stanford.edu However, computational evidence suggests that the formation of the so-called associated state is more accurately described as a complete deprotonation event where the proton remains within the water wire close to the HPTS anion. researchgate.netstanford.edu The subsequent, slower kinetic step observed experimentally is then attributed to the diffusion of the hydrated proton away from the deprotonated HPTS molecule into the bulk solvent. stanford.edu

The accuracy of these simulations is highly dependent on the computational model. Studies have shown that the choice of the QM/MM partition is critical; the ESPT reaction is only successfully simulated when the immediate hydrogen bond network around the reactive system is treated at a full quantum mechanical level. acs.orgresearchgate.net Furthermore, time-resolved vibrational analyses based on AIMD simulations have successfully identified specific low-frequency vibrational modes, such as ring wagging and breathing, that serve as fingerprints for the ESPT event. nih.govacs.org

The kinetic data derived from these computational studies provide quantitative insights into the different stages of the proton transfer process.

| Process | Timescale | Computational Method |

|---|---|---|

| Solvent Oscillation Damping | <0.5 ps | Ab initio bilinearly-coupled harmonic oscillator model |

| Initial Deprotonation (Proton transfer to "water wire") | ≤3 ps | Ab initio molecular dynamics |

| Proton Diffusion (from "associated" to "solvent separated" state) | ~78 - 90 ps | Ab initio molecular dynamics |

| Thermalization (Energy transfer to bulk solvent) | 120 ps (in H₂O) | Ab initio molecular dynamics |

| Thermalization (Energy transfer to bulk solvent) | 150 ps (in D₂O) | Ab initio molecular dynamics |

Research Applications of Hpts in Chemical Sensing and Probing

Advanced pH Sensing Mechanisms and Platforms

HPTS is widely recognized for its application as a pH indicator due to its distinct fluorescence characteristics that are highly sensitive to changes in proton concentration. This sensitivity has been harnessed to develop sophisticated pH sensing platforms for a range of environments.

HPTS exhibits a pH-dependent dual-excitation and single-emission fluorescence spectrum, making it an ideal candidate for ratiometric sensing. The protonated form of HPTS has an excitation maximum at approximately 405 nm, while the deprotonated form has an excitation maximum at around 450 nm. arxiv.org Both forms emit at the same wavelength, around 510 nm. acs.org The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the pH of the surrounding medium, allowing for accurate and quantitative pH measurements that are independent of the probe's concentration. nih.gov

This ratiometric approach offers significant advantages over intensity-based measurements, as it minimizes the influence of factors such as photobleaching, probe concentration fluctuations, and instrumental variations. The pKa of HPTS is approximately 7.2, making it particularly sensitive to pH changes in the near-neutral range, which is relevant for many biological and chemical systems. arxiv.org The relationship between the fluorescence intensity ratio and pH can be calibrated to generate a standard curve for precise pH determination. arxiv.org

| Property | Wavelength (nm) | pH Dependence |

| Excitation Maximum (Protonated) | ~405 | Decreases with increasing pH |

| Excitation Maximum (Deprotonated) | ~450 | Increases with increasing pH |

| Emission Maximum | ~510 | Independent of pH |

| pKa | ~7.2 |

While HPTS is highly water-soluble and widely used in aqueous solutions, its pH-sensing capabilities have also been explored in mixed-solvent and non-aqueous environments. The excited-state proton transfer (ESPT) process of HPTS, which is fundamental to its pH-sensing mechanism, is influenced by the surrounding solvent properties. Studies in DMSO-water mixtures have shown that the ESPT reaction of HPTS is sensitive to the composition of the solvent, indicating that the probe can be utilized to investigate proton transfer dynamics in such systems. researchgate.net

The pKa of HPTS can be influenced by the ionic strength and the specific solvent environment, which necessitates careful calibration for accurate pH measurements in different media. acs.org The versatility of HPTS allows for its application in a variety of solvent systems, extending its utility beyond purely aqueous solutions.

The integration of HPTS into solid-state platforms has led to the development of robust and reusable pH sensors. One approach involves embedding HPTS-ion pairs into a hydrophobic organic/inorganic hybrid matrix to create a pH-sensing film. researchgate.net These films can be coupled with light-emitting diodes (LEDs) for excitation at the two distinct wavelengths of HPTS, and the resulting ratiometric fluorescence can be measured to determine the pH of a sample. researchgate.net

For instance, a high-performance ratiometric fluorescence pH sensor was developed using an HPTS-ion pair/TiO2@THHM sensing film. This sensor demonstrated excellent performance in the pH range of 6.0 to 9.0 with a rapid response time. researchgate.net The development of such solid-state sensors is a significant step towards creating portable and field-deployable devices for real-time pH monitoring in various applications, from environmental monitoring to industrial process control.

| Sensor Type | Matrix | pH Range | Key Features |

| Film-based Sensor | HPTS-ion pair/TiO2@THHM | 6.0 - 9.0 | Ratiometric, fast response |

| Microsensors | Immobilized on Silica Microparticles | Near-neutral | High sensitivity and stability |

HPTS as a Probe for Biomolecular Interactions

Beyond its direct application in pH sensing, the fluorescence properties of HPTS make it a powerful tool for probing biomolecular interactions and dynamics. Its sensitivity to the local environment allows it to report on changes in protein structure and the properties of biological membranes.

HPTS can be used to monitor changes in the microenvironment of proteins, such as alterations in hydrophobicity that accompany structural transitions. For example, the thermally induced gelation of Bovine Serum Albumin (BSA) was studied using HPTS. It was observed that the surface of the protein becomes more hydrophobic after gelation, which was indicated by a significant slowing of the excited-state proton transfer (ESPT) of HPTS adsorbed to the protein surface. acs.org This change in the ESPT rate provides insight into the conformational changes and the mechanism of protein gelation.

HPTS and its lipophilic derivatives have been instrumental in studying proton diffusion and transfer along and across biological and artificial membranes. By tethering a modified HPTS molecule, such as C12-HPTS, to a membrane, it can act as a light-induced proton source. acs.orgnih.gov Upon photoexcitation, the probe releases a proton to the membrane surface, and the subsequent dynamics of this proton can be followed using time-resolved fluorescence spectroscopy. nih.gov

These studies have revealed that the lipid composition of the membrane plays a crucial role in determining the parameters of the excited-state proton transfer and the subsequent proton diffusion. nih.gov For instance, the dimensionality of proton diffusion on lipid vesicles was found to be different from that in bulk water, indicating that the membrane surface significantly influences proton transport. nih.gov HPTS has also been encapsulated within liposomes to monitor intravesicular pH changes, providing a means to study the transport of protons and other ions across the membrane mediated by ionophores or channels. acs.orgnih.gov

| Application | HPTS Derivative | Key Finding |

| Proton Diffusion on Membranes | C12-HPTS | Lipid composition affects proton transfer and diffusion dimensionality. |

| Ion Transport Across Membranes | Encapsulated HPTS | Monitors internal pH changes to assess transport activity. |

Fluorescent Detection of Specific Biomolecules

3-Hydroxy-5,8,10-pyrenetrisulfonic acid (HPTS), also known as pyranine (B1669890), serves as a versatile fluorescent probe for the detection of various biomolecules. Its application in this area is primarily due to its pH-sensitive fluorescence, which can be modulated by the presence of specific analytes. HPTS has demonstrated utility as a fluorescent chemosensor for copper ions (Cu⁺) and for the detection of glucose and other monosaccharides. glpbio.commedchemexpress.com

The fluorescence of HPTS is sensitive to quenching by viologen. This quenching effect can be reversed in the presence of glucose or other simple sugars, forming the basis of a detection system for these carbohydrates. glpbio.com In the case of copper ion detection, HPTS exhibits a rapid fluorescent response. The complexation between pyranine and Cu⁺ has been observed to have a 2:1 stoichiometry. medchemexpress.com This sensing capability is specific to neutral pH environments. glpbio.com

The photophysical properties of HPTS that enable its use as a sensor include its distinct fluorescence spectra in protonated and deprotonated forms. It has a pKa of approximately 7.3 in aqueous solutions. The maximum excitation wavelengths are around 405 nm and 450 nm, with a maximum emission wavelength at about 510 nm. glpbio.com

Applications in Anion Transport Assays across Lipid Bilayers

HPTS is a valuable tool in the study of anion transport across lipid bilayers, a fundamental process in cell biology. Its high water solubility and membrane impermeability make it an ideal fluorescent probe for encapsulation within synthetic vesicles, such as large unilamellar vesicles (LUVs), to monitor ion transport activity. researchgate.net The core principle of the HPTS assay is to measure changes in intravesicular pH that result from the transport of anions, often coupled with proton movement.

In a typical assay, LUVs are prepared with HPTS encapsulated in a buffered solution of a specific pH. acs.org A pH gradient is then established across the vesicle membrane. The transport of anions into or out of the vesicles, facilitated by a transporter molecule being studied, leads to a corresponding flux of protons to maintain charge neutrality. This change in proton concentration inside the vesicles alters the fluorescence of the entrapped HPTS, which can be monitored in real-time. acs.org The fluorescence emission of HPTS is typically monitored at 510 nm using dual-wavelength excitation at 405 nm and 460 nm. acs.org

This assay allows for the determination of the transport activity of various synthetic ion transporters. researchgate.netresearchgate.net The efficiency of a transporter is often quantified by its EC50 value, which is the concentration of the transporter required to achieve 50% of the maximum ion transport. These assays are crucial for screening and characterizing new synthetic transporters that have potential therapeutic applications. chemrxiv.orgchemrxiv.org

| Parameter | Description | Typical Value/Range |

| Vesicle Type | Type of synthetic lipid vesicle used. | Large Unilamellar Vesicles (LUVs) |

| Encapsulated Probe | The fluorescent pH indicator inside the vesicles. | 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) |

| External Buffer pH | The pH of the solution outside the vesicles. | ~7.4 |

| Internal Buffer pH | The initial pH of the solution inside the vesicles. | ~6.4 |

| Excitation Wavelengths | Wavelengths used to excite the HPTS probe. | 405 nm and 460 nm |

| Emission Wavelength | Wavelength at which HPTS fluorescence is measured. | 510 nm |

Environmental and Industrial Sensing Applications of HPTS

The unique photophysical properties of HPTS have led to its adoption in a range of environmental and industrial sensing applications. Its pH-dependent fluorescence is a key characteristic that enables the detection of various chemical species and the monitoring of industrial processes.

Detection of Gaseous and Dissolved Species (e.g., CO2)

HPTS is a well-established fluorescent indicator for the optical sensing of carbon dioxide (CO₂), both in gaseous and dissolved forms. acs.orgnih.gov The detection mechanism is based on the change in pH that occurs when CO₂ dissolves in an aqueous medium to form carbonic acid. This pH shift alters the protonation state of HPTS, leading to a measurable change in its fluorescence intensity. nih.gov

Optical CO₂ sensors often immobilize HPTS within a polymer matrix or another suitable support material. acs.orgnih.gov For instance, HPTS has been incorporated into room-temperature ionic liquids (RTILs), which serve as a matrix and enhance the solubility of CO₂. nih.govresearchgate.net In such systems, an increase in CO₂ concentration leads to a decrease in the fluorescence intensity of HPTS. nih.govresearchgate.net The sensitivity of HPTS-based CO₂ sensors can be significantly improved by the addition of metal oxide semiconductors, such as Sn@ZnO nanoparticles. acs.org

These sensors are characterized by their reversibility and response times. For example, sensors using HPTS in RTILs have shown response times in the range of 1-2 minutes for the detection of gaseous CO₂. nih.gov The stability of HPTS in these matrices is also a critical factor, with some sensors demonstrating stable signals for several months. nih.gov

| Parameter | HPTS in RTIL-I | HPTS in RTIL-II | HPTS with Sn@ZnO |

| Target Analyte | Gaseous and Dissolved CO₂ | Gaseous and Dissolved CO₂ | Gaseous CO₂ |

| Fluorescence Change with CO₂ | Decrease | Decrease | Decrease |

| Response Time (N₂ to CO₂) ** | 1-2 min | 1-2 min | 10 s |

| Recovery Time (CO₂ to N₂) ** | 7-10 min | 7-10 min | 460 s |

| Sensitivity Enhancement | - | - | ~10x increase |

Surfactant Detection Systems

While direct detection of surfactants using HPTS is not a primary application, its properties as a fluorescent probe can be utilized in systems designed for surfactant analysis. Surfactants are often analyzed using techniques like high-performance liquid chromatography (HPLC). nih.govfishersci.comthermofisher.com In these methods, detection can be a challenge as many surfactants lack a UV chromophore. fishersci.comthermofisher.com

Fluorescent probes can be employed in indirect detection methods. For instance, the interaction of surfactants with a fluorescent dye can lead to changes in the dye's fluorescence properties, such as intensity or wavelength, which can then be correlated to the surfactant concentration. This principle is particularly useful in microfluidic devices designed for surfactant sensing, where changes in interfacial tension due to surfactants can be monitored. mdpi.com Although not specifically mentioning HPTS, the principles of fluorescence-based detection are applicable. The use of ion-pair reagents in HPLC for the detection of ionic surfactants is a related concept, where a UV-absorbing or fluorescent counter-ion is used for detection. nih.gov

Role in Scale Inhibition Mechanisms

In industrial settings, particularly in oil and gas production, the formation of mineral scale can cause significant operational problems. youtube.com Chemical scale inhibitors are used to prevent the precipitation and growth of scale crystals. nih.govmdpi.com Understanding the mechanism by which these inhibitors work is crucial for optimizing their performance.

Supramolecular Chemistry and Assembly Research Involving Hpts

Host-Guest Complexation and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. The highly charged and aromatic structure of HPTS makes it an interesting guest for various host systems, enabling studies of molecular recognition and the development of specific sensors.

Macrocyclic hosts like cyclodextrins and calixarenes are known for their ability to encapsulate guest molecules within their hydrophobic cavities. While specific binding constants for HPTS with these macrocycles are not extensively documented in publicly available literature, the principles of host-guest chemistry suggest that complexation is feasible.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior. The pyrene (B120774) core of HPTS is hydrophobic and could theoretically be included within the cavity of a cyclodextrin molecule. The binding affinity would be influenced by the size of the cyclodextrin cavity and the pH of the solution, which affects the ionization state of the hydroxyl group on HPTS. researchgate.netnih.govoatext.com Stability constants for such complexes are typically in the range of 100 to 5000 L/mol for practical applications. oatext.com

Calixarenes: These are macrocycles formed from phenol units linked by methylene bridges. rsc.org Sulfonated calixarenes, in particular, are water-soluble and possess an anionic character that could interact with the sulfonate groups of HPTS, while the aromatic cavity could engage in π-stacking interactions with the pyrene ring of HPTS. mdpi.commdpi.com The stoichiometry of calixarene complexes can be influenced by factors such as pH. nih.gov The formation of stable 1:1 complexes is common, though other stoichiometries are possible depending on the relative sizes and chemical complementarity of the host and guest. usda.gov

| Host Molecule | Potential Interaction with HPTS | Expected Stoichiometry | Factors Influencing Complexation |

| Cyclodextrins | Inclusion of the pyrene core in the hydrophobic cavity. | Typically 1:1 | Cavity size, pH, temperature. researchgate.netnih.gov |

| Calixarenes | π-stacking between the pyrene core and the aromatic cavity; electrostatic interactions. | 1:1 or other ratios depending on conditions. nih.govusda.gov | pH, ionic strength, solvent polarity. nih.gov |

The fluorescence of HPTS is highly sensitive to its local environment, a property that has been exploited for the selective recognition of various ions and small molecules. This recognition often results in a measurable change in the fluorescence intensity or wavelength, forming the basis of a sensing mechanism.

Ion Recognition: HPTS is a well-established pH indicator due to the protonation/deprotonation of its hydroxyl group, which modulates its fluorescence emission. nih.gov Beyond protons, HPTS has been shown to act as a fluorescent chemosensor for copper ions (Cu⁺), forming a 2:1 complex. nih.gov Pyrene-based fluorescent sensors, structurally similar to HPTS, have also been developed for the detection of iron (Fe³⁺) in aqueous solutions. chemrxiv.org The interaction with metal ions can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ).

Small Molecule Recognition: The recognition capabilities of HPTS extend to small organic molecules. For instance, it has been utilized as a colorimetric and fluorescent probe for the detection of the amino acids arginine and lysine in aqueous solutions, with limits of detection in the micromolar range. researchgate.net Furthermore, the fluorescence of HP-based sensors can be quenched by viologens, a process that can be reversed by the presence of monosaccharides like glucose, suggesting a potential application in carbohydrate sensing. mdpi.comnih.gov

| Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Protons (pH) | Modulation of fluorescence based on protonation state. | N/A |

| Copper ions (Cu⁺) | Forms a 2:1 complex leading to a change in fluorescence. nih.gov | Micromolar range nih.gov |

| Arginine | Colorimetric and fluorescent turn-on sensing. researchgate.net | 1.941 x 10⁻⁶ M researchgate.net |

| Lysine | Colorimetric and fluorescent turn-on sensing. researchgate.net | 3.106 x 10⁻⁶ M researchgate.net |

| Glucose (potential) | Reversal of viologen-induced fluorescence quenching. | Not specified |

Formation of Polyion Complexes and Polymeric Incorporations

The three sulfonate groups on HPTS impart a significant negative charge, making it a polyanion. This property allows it to interact with positively charged polymers (polycations) to form polyelectrolyte complexes (PECs). HPTS can also be physically entrapped or covalently bound within various polymer matrices to create functional materials.

The electrostatic interaction between the anionic HPTS and cationic polyelectrolytes can drive the self-assembly of these molecules into structured colloidal particles.

One notable example is the interaction of HPTS (pyranine) with poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte. nih.gov The mixing of these two components in an aqueous solution leads to the formation of distinct colloidal structures. nih.gov At certain concentrations of HPTS, it acts as a cross-linker for the polyelectrolyte, resulting in the formation of sheet-like colloids. nih.gov The addition of hydroxide ions can further induce a transition to micron-sized spherical colloids, which is accompanied by a red-shift in the fluorescence emission. nih.gov This self-assembly is driven by the strong electrostatic interactions between the sulfonate groups of HPTS and the amine groups of PAH. researchgate.net

Other cationic polyelectrolytes, such as chitosan, also form polyelectrolyte complexes with anionic molecules through electrostatic interactions. mdpi.comresearchgate.netnih.gov The formation of nanoparticles from chitosan and anionic polymers is a well-established method for creating drug delivery vehicles. ekb.egnih.gov While specific studies on HPTS-chitosan complexes are not widely reported, the principles of polyelectrolyte complexation suggest that similar self-assembly would occur.

| Polycation | Resulting Structure with HPTS | Driving Force |

| Poly(allylamine hydrochloride) | Sheet-like or spherical colloids. nih.gov | Electrostatic interactions. nih.govresearchgate.net |

| Chitosan (potential) | Polyelectrolyte complex nanoparticles. | Electrostatic interactions. mdpi.comresearchgate.netnih.gov |

HPTS can be incorporated into hydrogels and other polymer matrices to create materials with embedded sensing capabilities. The porous, water-swollen network of a hydrogel provides a suitable environment for entrapping water-soluble molecules like HPTS.

Polyacrylamide Hydrogels: These are synthetic hydrogels that can be designed to be responsive to various stimuli. HPTS can be physically entrapped within the polyacrylamide network during polymerization. nih.gov The resulting hydrogel can act as a sensor, with the fluorescence of the entrapped HPTS reporting on the local chemical environment, such as pH. frontiersin.org

Stimuli-Responsive Hydrogels: Hydrogels made from polymers like poly(N-isopropylacrylamide) (PNIPAM) are thermoresponsive, exhibiting a volume phase transition at a lower critical solution temperature (LCST). nih.govncsu.edu HPTS can be loaded into these hydrogels at a temperature below the LCST and released in a controlled manner when the temperature is raised above the LCST, causing the hydrogel to shrink and expel its contents. nih.govmdpi.com Similarly, pH-responsive hydrogels, such as those based on chitosan, can be used for the controlled release of entrapped molecules in response to changes in pH. oatext.com

| Hydrogel/Matrix | Stimulus for Release/Response | Potential Application |

| Polyacrylamide | Change in local environment (e.g., pH). frontiersin.org | Embedded pH sensing. |

| Poly(N-isopropylacrylamide) (PNIPAM) | Temperature change above LCST. nih.govncsu.edu | Thermo-responsive release of HPTS. nih.gov |

| Chitosan | pH change. oatext.com | pH-responsive release of HPTS. |

The incorporation of HPTS into thin polymer films and coatings is a common strategy for creating solid-state optical sensors. These films offer advantages in terms of ease of handling, reusability, and integration into various devices.

Carbon Dioxide (CO₂) Sensing Films: A significant area of research has been the development of CO₂ sensors based on HPTS. bilkent.edu.tr In these sensors, HPTS is typically embedded in a hydrophobic polymer matrix, such as ethyl cellulose or low-density polyethylene (LDPE), along with a phase transfer agent like tetraoctylammonium hydroxide. qub.ac.uknih.gov The sensing mechanism relies on the diffusion of CO₂ into the film, where it forms carbonic acid, leading to a change in the local pH that is detected by the fluorescence of HPTS. qub.ac.uk These films have shown high sensitivity to CO₂ with response times ranging from seconds to a few minutes. nih.gov

Oxygen (O₂) Sensing Films: While less common than CO₂ sensors, HPTS has also been explored in the context of dual pH and oxygen sensing films. In such systems, HPTS serves as the pH-sensitive component, while a second luminophore, whose emission is quenched by oxygen (e.g., a platinum-porphyrin complex), is co-immobilized in the same matrix, often a sol-gel or hydrogel. mdpi.comnih.gov

| Polymer Matrix | Analyte | Performance Characteristics |

| Low-Density Polyethylene (LDPE) | CO₂ | High sensitivity (%CO₂(S=1/2) of 0.29%), response time < 2 min, recovery time < 40 min. qub.ac.uknih.gov |

| Ethyl Cellulose | CO₂ | Wide dynamic range (1-100% v/v), response time of 15 s. bilkent.edu.tr |

| Sol-gel/Hydrogel | O₂ (in dual sensors) | Response/recovery times of 15/41 s for O₂ have been reported for similar systems. nih.gov |

Controlled Self-Assembly and Supramolecular Architectures of 3-Hydroxy-5,8,10-pyrenetrisulfonic acid

The trisodium (B8492382) salt of this compound, also known as Pyranine (B1669890) (HPTS), is a highly fluorescent and water-soluble pyrene derivative. Its unique photophysical properties, particularly its pH-dependent fluorescence, have made it a valuable tool in the field of supramolecular chemistry. Researchers have extensively utilized HPTS as a probe to investigate the formation and behavior of self-assembled systems and to create functional supramolecular architectures.

Design Principles for HPTS-based Assemblies

The construction of supramolecular assemblies incorporating HPTS is guided by several key design principles that leverage non-covalent interactions. These principles are fundamental to controlling the size, shape, and function of the resulting architectures.

A primary design strategy involves host-guest chemistry , where HPTS is encapsulated within the cavity of a larger host molecule. Macrocycles such as cyclodextrins are often employed for this purpose. The formation of these host-guest complexes is driven by a combination of hydrophobic interactions, where the aromatic pyrene core of HPTS is shielded from the aqueous environment by the hydrophobic interior of the cyclodextrin, and electrostatic interactions between the charged sulfonate groups of HPTS and functional groups on the host. For instance, amantadine and amphiphilic β-cyclodextrin can form a stable molecular aggregate that encapsulates HPTS researchgate.net.

Another significant design principle is the utilization of electrostatic interactions and hydrophobic effects to incorporate HPTS into larger self-assembled structures like micelles and vesicles. In aqueous solutions, amphiphilic molecules, such as surfactants and block copolymers, spontaneously assemble to minimize the exposure of their hydrophobic segments to water. HPTS, with its hydrophilic sulfonate groups and more hydrophobic pyrene core, can be localized at the interface of these assemblies or encapsulated within their aqueous compartments. For example, HPTS has been studied within supramolecular assemblies composed of a triblock copolymer ((PEO)20-(PPO)70-(PEO)20, or P123) and the cationic surfactant cetyltrimethylammonium chloride (CTAC) nih.gov. The interactions in such systems are governed by the electrostatic attraction between the anionic sulfonate groups of HPTS and the cationic head groups of the surfactant, as well as hydrophobic interactions.

The principle of self-assembly through hydrogen bonding also plays a role in the formation of HPTS-containing superstructures. While HPTS itself is not a primary driver of hydrogen-bonded networks, it can be incorporated into systems where other components self-assemble via these interactions. For instance, imidazole and 3-amino-triazole amphiphiles are known to self-assemble through multiple hydrogen bonds to create networks within lipid bilayers frontiersin.org. The presence of HPTS within the aqueous compartments of vesicles formed from these lipids allows for the study of ion transport through these hydrogen-bonded channels frontiersin.org.

Stimuli-Responsive Supramolecular Systems

A significant area of research focuses on the development of supramolecular systems containing HPTS that can respond to external stimuli, such as changes in pH, light, or the presence of specific molecules. nih.gov These "smart" materials are designed to undergo reversible changes in their structure and properties upon application of a stimulus. nih.gov

pH-Responsive Systems: The inherent pH sensitivity of HPTS's fluorescence makes it an ideal component for pH-responsive supramolecular systems. The fluorescence emission of HPTS is dependent on the protonation state of its hydroxyl group. This property is widely exploited in vesicular systems to monitor changes in internal pH. chemrxiv.org For example, HPTS can be encapsulated in liposomes to report on transmembrane proton transport facilitated by synthetic ion channels. frontiersin.orgacs.org A change in the external pH can trigger the transport of protons across the lipid bilayer, leading to a change in the internal pH of the vesicle, which is then detected by a change in the fluorescence of the entrapped HPTS. frontiersin.orgacs.org

Light-Responsive Systems: Light is another powerful stimulus for controlling supramolecular assemblies. nih.gov Researchers have designed systems where light can be used to trigger changes in the transport of ions across a membrane, with HPTS acting as the fluorescent reporter of this activity. acs.org For instance, a self-assembled proton transport channel based on acyl hydrazone-imidazole can be switched between two isomeric states with different proton and water transport abilities using photoirradiation. acs.org The transport activity of these channels, embedded in vesicles containing HPTS, can be monitored by observing the changes in HPTS fluorescence upon light exposure. acs.org

The following table summarizes examples of stimuli-responsive systems utilizing HPTS:

| Stimulus | System Components | HPTS Role | Observed Response |

| pH | Egg yolk phosphatidylcholine large unilamellar vesicles (LUVs) with encapsulated HPTS | pH-sensitive fluorescent probe | Monitoring of transmembrane proton transport by changes in internal pH frontiersin.orgacs.org |

| Light | Acyl hydrazone-imidazole based self-assembling channels in LUVs with encapsulated HPTS | Fluorescent reporter of ion transport | Photo-induced switching of proton transport rates across the vesicle membrane acs.org |

Influence of Assembly on HPTS Fluorescence Properties

The incorporation of HPTS into supramolecular assemblies can significantly alter its fluorescence properties. These changes provide valuable insights into the microenvironment of the probe and the dynamics of the assembly itself.

Fluorescence Quenching and Enhanced Intensity: When HPTS is loaded into nanoparticles, its fluorescence intensity can be quenched. For example, upon loading into nanoparticles formed from polyanionic cyclodextrin, the fluorescence intensity of HPTS was quenched by 66-67% researchgate.net. This quenching is an indication that the HPTS molecule has been successfully encapsulated within the nanoparticle. Conversely, in other systems, the fluorescence of HPTS can be enhanced upon incorporation into a more rigid and less polar environment, which can reduce non-radiative decay pathways.

Effects on Excited-State Proton Transfer (ESPT): HPTS is known for its ultrafast excited-state proton transfer (ESPT), where upon excitation, the hydroxyl proton is rapidly transferred to a nearby water molecule. The dynamics of this process are highly sensitive to the local environment. Studies in supramolecular assemblies of the triblock copolymer P123 and the surfactant CTAC have shown that the ESPT of HPTS is significantly retarded compared to its behavior in bulk water. nih.gov This retardation leads to an increase in the emission from the protonated form of HPTS and a change in the rise time of the emission from the deprotonated form. nih.gov

The table below presents a comparison of the fluorescence properties of HPTS in different environments:

| Environment | Key Fluorescence Property Change | Research Finding |

| P123-CTAC Aggregate | Retardation of Excited-State Proton Transfer (ESPT) | The ratio of the steady-state emission intensities from the protonated to the deprotonated form is 2.2, which is significantly higher than in bulk water, P123 micelles, or CTAC micelles. The rise times for the deprotonated species' emission are longer (30, 250, and 2400 ps) compared to bulk water (0.3, 3, and 90 ps) nih.gov. |

| Polyanionic Cyclodextrin Nanoparticles | Fluorescence Quenching | The fluorescence intensity of HPTS was quenched by 66-67% upon loading into the nanoparticles researchgate.net. |

| Cyclen-based Supramolecular Host | Fluorescence Quenching | Formation of an efficiently quenched complex with the host molecule in water thieme-connect.com. |

These studies demonstrate that the self-assembly of supramolecular architectures around HPTS provides a powerful mechanism to modulate its photophysical properties, enabling its use as a sensitive probe for a wide range of chemical and biological processes.

Theoretical and Computational Studies of Hpts Systems

Electronic Structure and Excited-State Acidity Calculations

HPTS, also known as pyranine (B1669890), is a well-known photoacid, exhibiting a significant increase in acidity upon electronic excitation. This property is a direct consequence of the changes in its electronic structure between the ground state (S₀) and the first excited singlet state (S₁).

In its ground state, HPTS has a pKa value of approximately 7.3 to 7.7. acs.orgnih.govglpbio.comarxiv.org This makes it a useful fluorescent indicator for physiological pH ranges. acs.orgnih.gov Upon photoexcitation, the pKa drops dramatically to a range of 0.4 to 1.3. acs.org This change in acidity can be rationalized using the Förster cycle, which relates the difference in pKa between the ground and excited states to the absorption and emission spectra of the acidic (ROH) and basic (RO⁻) forms of the molecule. acs.org The absorption and emission peaks for the protonated and deprotonated forms of HPTS are summarized in the table below.

| Species | Absorption λmax (nm) | Emission λmax (nm) |

| Protonated HPTS (ROH) | ~403, ~450 | ~445 |

| Deprotonated HPTS (RO⁻) | ~460 | ~510 |

Data compiled from multiple sources. acs.orgcaymanchem.com

The significant shift in the emission wavelength upon deprotonation in the excited state is the basis for its application in studying excited-state proton transfer (ESPT) processes. acs.org Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to model the electronic transitions and predict the changes in charge distribution upon excitation that lead to this enhanced acidity. nih.gov Studies on similar photoacids have shown that factors like excited-state antiaromaticity can influence the acidity strengths. nih.gov

Molecular Dynamics Simulations of HPTS in Complex Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations have been instrumental in understanding the interactions of HPTS with its surrounding environment, including solvent molecules, biological membranes, and proteins.

The interaction of HPTS with solvent molecules, particularly water, is crucial for its function as a pH indicator and a probe for proton transfer. MD simulations can model the intricate details of the solvation shell around HPTS and its influence on the proton transfer process. hhu.de Studies have shown that the initial stage of ESPT in aqueous HPTS is governed by a reversible, solvent-controlled dissociation within the first solvent shell. nih.gov The vibrational fluctuations and rearrangements of the solvent are believed to play a key role in creating the necessary hydrogen bond network to facilitate proton transfer. nih.gov

Experimental and computational studies have revealed that vibrational energy transfer between the photoexcited HPTS and the surrounding water molecules occurs on a picosecond timescale. nih.gov This energy transfer is more efficient in HPTS compared to some of its derivatives, which is attributed to better coupling between the solute and solvent vibrational degrees of freedom. nih.gov The presence of cations in the solution can also influence the fluorescence of HPTS by interacting with the negatively charged sulfonate groups and the deprotonated hydroxyl group, leading to an enhancement of the fluorescence intensity. nih.gov

Due to its high negative charge from the sulfonate groups, HPTS is generally membrane-impermeant. nih.govglpbio.com This property is advantageous for its use as a probe to measure the pH of enclosed volumes, such as the interior of liposomes or vesicles, in transport assays. researchgate.netacs.orgtandfonline.comchemrxiv.org

To study processes occurring at the membrane surface, chemically modified versions of HPTS have been synthesized. For instance, attaching long alkyl chains to the sulfonate groups of pyranine (C₁₂-HPTS) allows the molecule to be anchored into lipid membranes. acs.orgnih.gov This tethered probe can then be used to explore lateral proton diffusion along the membrane surface. nih.gov MD simulations can be used to model the insertion and orientation of such modified HPTS molecules within the lipid bilayer and to understand how the lipid headgroups influence the local environment and the subsequent proton transfer dynamics. nih.gov

HPTS has been utilized as an excited-state probe to monitor structural transitions in proteins. acs.orgnih.gov The fluorescence properties of HPTS can be sensitive to changes in the local environment, such as polarity and viscosity, which can be altered during protein conformational changes. nih.gov

While direct MD simulations of HPTS interacting with specific proteins are not extensively documented in the provided search results, the principles of protein dynamics are well-established. wikipedia.orgnih.govnih.govencyclopedia.pub Proteins are not static entities but exist as an ensemble of conformations, and their functions are often governed by their dynamic behavior. nih.govencyclopedia.pub MD simulations are a key tool for studying these dynamics, from local fluctuations of amino acid side chains to large-scale domain motions. nih.govnih.govnih.gov By combining experimental techniques that use HPTS as a probe with MD simulations of the protein system, a more complete picture of the protein's structure-function relationship can be obtained.

Density Functional Theory (DFT) Applications to HPTS Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmdpi.com It has become a popular and versatile tool in computational chemistry for calculating molecular properties. wikipedia.orgresearchgate.net

DFT can be applied to study the ground and excited-state properties of HPTS and its derivatives. nih.gov For instance, DFT calculations can predict geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data. mdpi.com Time-dependent DFT (TD-DFT) is particularly useful for studying excited-state phenomena, such as absorption spectra and the intramolecular proton transfer that is central to the photoacidity of HPTS. nih.gov

By systematically modifying the structure of HPTS and performing DFT calculations on the resulting derivatives, one can gain insights into structure-property relationships. For example, the effect of different substituent groups on the pKa, absorption and emission wavelengths, and quantum yield could be theoretically investigated. This information can guide the design of new HPTS-based fluorescent probes with tailored properties for specific applications.

Modeling of Reaction Mechanisms (e.g., Oxidation, Reduction, Substitution)

The modeling of chemical reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. nih.govnih.gov Computational methods can be used to calculate the potential energy surface of a reaction, identify transition states, and determine reaction rates.

While the primary focus of HPTS research has been on its photophysical and acid-base properties, the pyrene (B120774) core of the molecule is a polycyclic aromatic hydrocarbon and, as such, can potentially undergo various chemical reactions, including oxidation, reduction, and substitution. Modeling these reaction mechanisms for HPTS would involve the use of quantum chemical methods, such as DFT, to map out the reaction pathways.

Future Directions and Emerging Research Avenues for Hpts

The unique photophysical properties of 3-Hydroxy-5,8,10-pyrenetrisulfonic acid (HPTS), particularly its pH-dependent fluorescence and excited-state proton transfer (ESPT) capabilities, have established it as a valuable molecular probe. nih.govacs.org Future research is poised to expand its applications into more complex and technologically advanced domains. The following sections explore the emerging research avenues that are expected to shape the future of HPTS-based studies.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-Hydroxy-5,8,10-pyrenetrisulfonic acid?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and sulfonic acid groups. For thermal stability, employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds . Elemental analysis ensures stoichiometric consistency, while UV-Vis spectroscopy can monitor electronic transitions in aqueous solutions .

Q. How should researchers handle safety and storage protocols for this compound?

- Methodological Answer : Follow GHS guidelines for sulfonated aromatic compounds: wear nitrile gloves, lab coats, and eye protection (Category 2A eye irritation risks) . Store in airtight containers at 4°C to prevent hygroscopic degradation. Neutralize spills with sodium bicarbonate, and use fume hoods during synthesis to avoid inhalation of fine particulates .

Q. What synthetic routes are validated for producing this compound?

- Methodological Answer : Sulfonation of pyrene derivatives under controlled acidic conditions (e.g., H₂SO₄ at 120°C) introduces sulfonic groups. Post-synthesis, purify via ion-exchange chromatography to isolate the trisulfonated product. Monitor reaction progress with thin-layer chromatography (TLC) using fluorescent indicators for hydroxylated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfonic acid derivatives?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping peaks from aromatic protons and sulfonate groups. For ambiguous cases, compare with computational models (DFT calculations) to predict chemical shifts . If discrepancies persist, verify sample purity via HPLC with a sulfonate-specific column (e.g., ion-pair chromatography) .

Q. What experimental designs are optimal for studying its stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Analyze degradation products using LC-MS and quantify sulfonic acid dissociation via conductivity measurements. For thermal stability, use isothermal TGA to model Arrhenius kinetics and predict shelf-life .

Q. How can researchers address challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer : Employ reverse-phase HPLC with charged aerosol detection (CAD) to quantify non-UV-active impurities. For sulfonate-specific impurities, use ion chromatography with suppressed conductivity detection. Validate methods against reference standards (e.g., USP protocols for acetate quantification in peptides, adapted for sulfonic acids) .

Q. What strategies are effective for mechanistic studies of its reactivity in aqueous solutions?

- Methodological Answer : Use stopped-flow kinetics to monitor rapid sulfonate group interactions with metal ions (e.g., Fe³⁺). Isotopic labeling (e.g., ³⁴S) combined with Raman spectroscopy can track bond-breaking dynamics. For redox behavior, employ cyclic voltammetry with gold or carbon electrodes in buffered systems .

Data Interpretation and Validation

Q. How should researchers validate computational models predicting its hydrogen-bonding networks?

- Methodological Answer : Compare molecular dynamics (MD) simulations with experimental X-ray crystallography or neutron diffraction data. For aqueous systems, use small-angle X-ray scattering (SAXS) to validate predicted aggregation behavior. Adjust force fields to account for sulfonate group polarity .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model enzyme inhibition or receptor binding. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput screening, employ machine learning algorithms (random forests) to identify structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。